2,4,6-trimethyl-N-(4-sulfamoylphenyl)benzenesulfonamide
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Overview
Description
N-[4-(AMINOSULFONYL)PHENYL]-2,4,6-TRIMETHYL-1-BENZENESULFONAMIDE is a complex organic compound belonging to the class of benzenesulfonamides These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(AMINOSULFONYL)PHENYL]-2,4,6-TRIMETHYL-1-BENZENESULFONAMIDE typically involves multiple steps. One common method includes the reaction of 4-aminosulfonylphenylamine with 2,4,6-trimethylbenzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[4-(AMINOSULFONYL)PHENYL]-2,4,6-TRIMETHYL-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
N-[4-(AMINOSULFONYL)PHENYL]-2,4,6-TRIMETHYL-1-BENZENESULFONAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase.
Medicine: Explored for its potential therapeutic applications, including antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-(AMINOSULFONYL)PHENYL]-2,4,6-TRIMETHYL-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby affecting various physiological processes. The compound’s sulfonamide group plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- N-[4-(AMINOSULFONYL)PHENYL]-2-MERCAPTOBENZAMIDE
- N-[4-(AMINOSULFONYL)PHENYL]-2,2,2-TRIFLUOROACETAMIDE
- N-[4-(AMINOSULFONYL)PHENYL]-2-{[4-(4-METHYLPHENYL)-5-(4-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE
Uniqueness
N-[4-(AMINOSULFONYL)PHENYL]-2,4,6-TRIMETHYL-1-BENZENESULFONAMIDE is unique due to its specific structural features, such as the presence of three methyl groups on the benzene ring, which can influence its chemical reactivity and biological activity. This structural uniqueness can lead to different binding affinities and specificities compared to similar compounds .
Properties
Molecular Formula |
C15H18N2O4S2 |
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Molecular Weight |
354.4 g/mol |
IUPAC Name |
2,4,6-trimethyl-N-(4-sulfamoylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C15H18N2O4S2/c1-10-8-11(2)15(12(3)9-10)23(20,21)17-13-4-6-14(7-5-13)22(16,18)19/h4-9,17H,1-3H3,(H2,16,18,19) |
InChI Key |
TUEIQQWTXDPYTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)N)C |
Origin of Product |
United States |
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